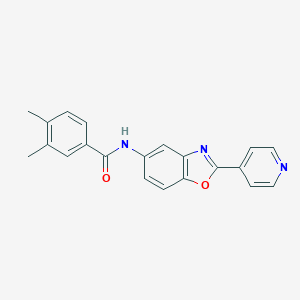![molecular formula C17H15BrN2O3 B278579 N-[2-(3-bromo-4-methoxyphenyl)-1,3-benzoxazol-5-yl]propanamide](/img/structure/B278579.png)
N-[2-(3-bromo-4-methoxyphenyl)-1,3-benzoxazol-5-yl]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(3-bromo-4-methoxyphenyl)-1,3-benzoxazol-5-yl]propanamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields such as medicine, agriculture, and material science. It is a benzoxazole derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied.
Wirkmechanismus
The mechanism of action of N-[2-(3-bromo-4-methoxyphenyl)-1,3-benzoxazol-5-yl]propanamide varies depending on its application. In the case of its anticancer activity, it has been shown to induce apoptosis in cancer cells by activating the caspase pathway. In the case of its antibacterial and antiviral activity, it has been shown to inhibit the growth of bacteria and viruses by disrupting their cell membranes or interfering with their replication processes. In the case of its use as a fluorescent probe, it has been shown to bind to specific biomolecules and emit fluorescence upon excitation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[2-(3-bromo-4-methoxyphenyl)-1,3-benzoxazol-5-yl]propanamide also vary depending on its application. In the case of its anticancer activity, it has been shown to inhibit the growth of cancer cells and induce apoptosis without affecting normal cells. In the case of its antibacterial and antiviral activity, it has been shown to exhibit broad-spectrum activity against various bacterial and viral strains. In the case of its use as a fluorescent probe, it has been shown to selectively bind to specific biomolecules and emit fluorescence upon excitation.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-[2-(3-bromo-4-methoxyphenyl)-1,3-benzoxazol-5-yl]propanamide in lab experiments include its high potency, selectivity, and specificity. It is also relatively easy to synthesize and purify, making it a cost-effective choice for research. However, its limitations include its potential toxicity and limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for the research and development of N-[2-(3-bromo-4-methoxyphenyl)-1,3-benzoxazol-5-yl]propanamide. One direction is to further investigate its potential applications in medicine, particularly in the treatment of cancer and infectious diseases. Another direction is to explore its potential use as a fluorescent probe for imaging biological systems. In the field of agriculture, it may be worthwhile to investigate its potential as a herbicide or insecticide. Finally, in material science, it may be worthwhile to investigate its potential use as a component in organic electronic devices.
Conclusion:
N-[2-(3-bromo-4-methoxyphenyl)-1,3-benzoxazol-5-yl]propanamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields such as medicine, agriculture, and material science. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research and development of this compound may lead to significant advancements in these fields and benefit society as a whole.
Synthesemethoden
The synthesis of N-[2-(3-bromo-4-methoxyphenyl)-1,3-benzoxazol-5-yl]propanamide has been achieved using various methods. One of the most common methods involves the reaction of 3-bromo-4-methoxyaniline with 2-amino-4-bromo-5-methoxybenzoic acid in the presence of an appropriate coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The resulting intermediate is then reacted with propanoyl chloride to yield the final product. Other methods involve the use of different starting materials or coupling agents, but the overall strategy remains similar.
Wissenschaftliche Forschungsanwendungen
N-[2-(3-bromo-4-methoxyphenyl)-1,3-benzoxazol-5-yl]propanamide has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications is in the field of medicine, where it has been shown to exhibit anticancer, antibacterial, and antiviral properties. It has also been investigated for its potential use as a fluorescent probe for imaging biological systems. In the field of agriculture, it has been studied for its potential use as a herbicide or insecticide. In material science, it has been investigated for its potential use as a component in organic electronic devices.
Eigenschaften
Molekularformel |
C17H15BrN2O3 |
|---|---|
Molekulargewicht |
375.2 g/mol |
IUPAC-Name |
N-[2-(3-bromo-4-methoxyphenyl)-1,3-benzoxazol-5-yl]propanamide |
InChI |
InChI=1S/C17H15BrN2O3/c1-3-16(21)19-11-5-7-15-13(9-11)20-17(23-15)10-4-6-14(22-2)12(18)8-10/h4-9H,3H2,1-2H3,(H,19,21) |
InChI-Schlüssel |
DODZPWOIMLWLMD-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC1=CC2=C(C=C1)OC(=N2)C3=CC(=C(C=C3)OC)Br |
Kanonische SMILES |
CCC(=O)NC1=CC2=C(C=C1)OC(=N2)C3=CC(=C(C=C3)OC)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]-2-methylbenzamide](/img/structure/B278499.png)
![N-{3-[(3-bromo-4-ethoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B278500.png)
![N-{3-[(3-methoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B278501.png)

![2-(2-Naphthamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B278508.png)
![2-bromo-N-[(2-hydroxyphenyl)carbamothioyl]benzamide](/img/structure/B278510.png)

![Methyl 4-cyano-5-[(3-methoxybenzoyl)amino]-3-methyl-2-thiophenecarboxylate](/img/structure/B278513.png)
![N-(3-{[(phenylacetyl)carbamothioyl]amino}phenyl)propanamide](/img/structure/B278515.png)
![N-{4-[(3-bromo-4-methoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B278517.png)
![N-[4-(butanoylamino)phenyl]-4-[(4-chlorobenzyl)oxy]-3-methoxybenzamide](/img/structure/B278518.png)

